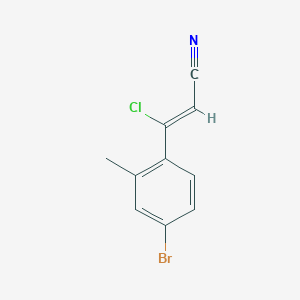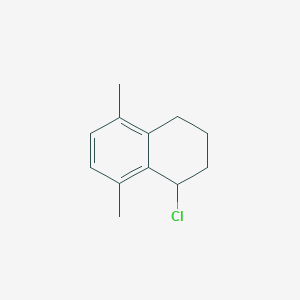
1-Chloro-5,8-dimethyl-1,2,3,4-tetrahydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-5,8-dimethyl-1,2,3,4-tetrahydronaphthalene is a chlorinated derivative of tetrahydronaphthalene. This compound is characterized by the presence of a chlorine atom and two methyl groups attached to the tetrahydronaphthalene ring. It is a colorless liquid with a molecular formula of C12H15Cl and a molecular weight of 194.70 g/mol .
Métodos De Preparación
The synthesis of 1-Chloro-5,8-dimethyl-1,2,3,4-tetrahydronaphthalene can be achieved through several methods. One common approach involves the chlorination of 5,8-dimethyl-1,2,3,4-tetrahydronaphthalene using chlorine gas in the presence of a catalyst. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired position .
Industrial production methods may involve the catalytic hydrogenation of naphthalene followed by selective chlorination. The use of nickel catalysts is common in the hydrogenation step, while various chlorinating agents can be employed for the subsequent chlorination .
Análisis De Reacciones Químicas
1-Chloro-5,8-dimethyl-1,2,3,4-tetrahydronaphthalene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, yielding 5,8-dimethyl-1,2,3,4-tetrahydronaphthalene. Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 5,8-dimethyl-1,2,3,4-tetrahydronaphthalene-1,2-dione.
Aplicaciones Científicas De Investigación
1-Chloro-5,8-dimethyl-1,2,3,4-tetrahydronaphthalene has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it a valuable starting material for the preparation of various derivatives.
Biology: This compound can be used in studies involving the interaction of chlorinated hydrocarbons with biological systems. It serves as a model compound for understanding the behavior of similar structures in biological environments.
Medicine: Research into the potential therapeutic applications of chlorinated hydrocarbons often includes studies on compounds like this compound. Its effects on cellular processes and potential as a drug candidate are areas of interest.
Mecanismo De Acción
The mechanism of action of 1-Chloro-5,8-dimethyl-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets and pathways within biological systems. The chlorine atom and methyl groups influence its reactivity and interactions. In biological systems, it may interact with enzymes and receptors, affecting cellular processes such as signal transduction and metabolism .
Comparación Con Compuestos Similares
1-Chloro-5,8-dimethyl-1,2,3,4-tetrahydronaphthalene can be compared with other similar compounds, such as:
1-Chloro-1,2,3,4-tetrahydronaphthalene: This compound lacks the methyl groups present in this compound, resulting in different chemical properties and reactivity.
Tetralin (1,2,3,4-tetrahydronaphthalene): This compound does not contain the chlorine atom, making it less reactive in certain substitution reactions.
5,8-Dimethyl-1,2,3,4-tetrahydronaphthalene:
Propiedades
Fórmula molecular |
C12H15Cl |
|---|---|
Peso molecular |
194.70 g/mol |
Nombre IUPAC |
1-chloro-5,8-dimethyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C12H15Cl/c1-8-6-7-9(2)12-10(8)4-3-5-11(12)13/h6-7,11H,3-5H2,1-2H3 |
Clave InChI |
ABHWZPXHFMHKAT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2CCCC(C2=C(C=C1)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



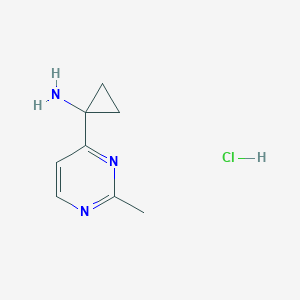
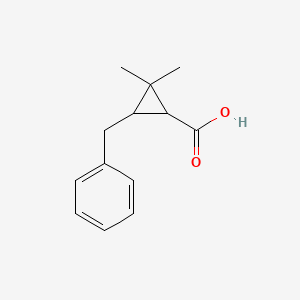
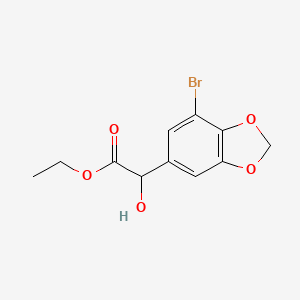
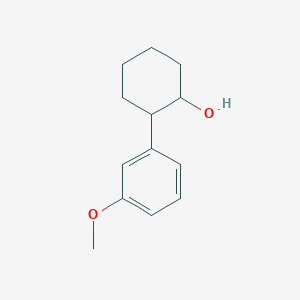
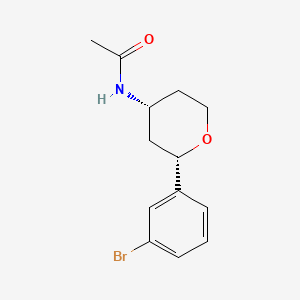
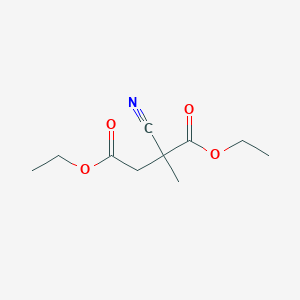
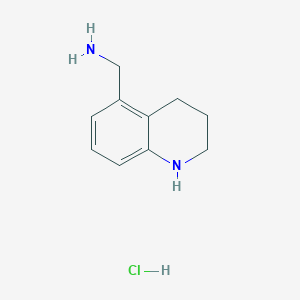
![[4-Acetyloxy-15-(3-amino-2-hydroxy-3-phenylpropanoyl)oxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12315040.png)


![Cis-tert-butyl (3aR,8bR)-4-oxo-1,3,3a,8b-tetrahydroindeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B12315060.png)

